molecular formula C24H21N7O3 B11274336 2-(4-Methoxyphenoxy)-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}-1H-pyrazol-5-YL)acetamide

2-(4-Methoxyphenoxy)-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}-1H-pyrazol-5-YL)acetamide

Cat. No.: B11274336
M. Wt: 455.5 g/mol
InChI Key: RNEVNHFNADRXJL-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}-1H-pyrazol-5-YL)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}-1H-pyrazol-5-YL)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[3,4-D]pyrimidine structure, followed by the introduction of the phenyl and methoxyphenoxy groups. Key steps include:

    Formation of the pyrazolo[3,4-D]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introduction of the phenyl group and the methoxyphenoxy group through nucleophilic substitution or coupling reactions.

    Acetamide formation: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}-1H-pyrazol-5-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

2-(4-Methoxyphenoxy)-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}-1H-pyrazol-5-YL)acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}-1H-pyrazol-5-YL)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of aromatic and heterocyclic structures, which confer unique chemical and biological properties

Properties

Molecular Formula

C24H21N7O3

Molecular Weight

455.5 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C24H21N7O3/c1-16-12-21(28-22(32)14-34-19-10-8-18(33-2)9-11-19)31(29-16)24-20-13-27-30(23(20)25-15-26-24)17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3,(H,28,32)

InChI Key

RNEVNHFNADRXJL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)OC)C3=NC=NC4=C3C=NN4C5=CC=CC=C5

Origin of Product

United States

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